molecular formula C23H22N2O4S B2778026 N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946260-73-7

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2778026
CAS RN: 946260-73-7
M. Wt: 422.5
InChI Key: MQKPLHUSTHHYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as MTQB, is a novel compound that has gained significant attention in scientific research. MTQB is a member of the quinoline-based sulfonamide family and has shown promising results in various biological and medicinal applications.

Scientific Research Applications

Pharmacological Potential

The compound N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its derivatives have been explored for various pharmacological potentials. For example, compounds with similar structures have shown promising results as diuretic and antihypertensive agents, with one study highlighting a compound that exhibited potent activity in this series (Rahman et al., 2014).

Anticancer Applications

A significant area of research for derivatives of this compound is in anticancer therapies. One study describes the development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, with one derivative showing marked anti-HDAC and antiproliferative activity against prostate cancer cells (Liu et al., 2015). Another study focuses on the synthesis of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents (Shao et al., 2014).

Enzyme Inhibition

The compound and its derivatives have been studied for their enzyme inhibitory properties. For instance, a study synthesized novel benzenesulfonamides carrying a benzamide moiety and evaluated them as inhibitors of carbonic anhydrase and acetylcholinesterase (Tuğrak et al., 2020).

Synthesis Methods

Research has also focused on the synthesis of this compound and related structures. A study detailed a novel synthesis method for 1,2,3,4-tetrahydroquinolines, which are structurally related to the compound , utilizing the Pummerer reaction (Toda et al., 1999).

properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-20-10-12-21(13-11-20)30(27,28)25-15-5-8-18-16-19(9-14-22(18)25)24-23(26)17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKPLHUSTHHYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.